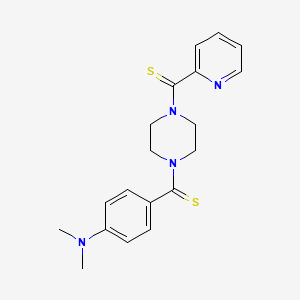

![molecular formula C15H10F3N3O2S B2952304 3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-13-6](/img/structure/B2952304.png)

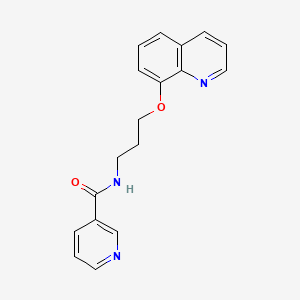

3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of organic compound that contains a trifluoromethyl group . Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is an important research topic in the field of organic chemistry . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines (TFMP) and its derivatives are crucial in the development of organic compounds containing fluorine . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines (TFMP) and its derivatives are unique due to the presence of the fluorine atom . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their antimicrobial properties. The trifluoromethyl group in the compound enhances its ability to interact with bacterial enzymes, potentially inhibiting their growth and proliferation. This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria .

Anticancer Research

The thiazole ring is a common feature in many anticancer drugs. The presence of the trifluoromethylphenyl group may contribute to the cytotoxicity against cancer cells. Research into thiazolo[3,2-a]pyrimidine derivatives could lead to the development of novel antineoplastic agents, particularly those targeting specific pathways involved in cancer cell survival .

Anti-inflammatory Applications

Compounds with a thiazolo[3,2-a]pyrimidine scaffold have shown potential anti-inflammatory activity. The structural features of this compound, including the trifluoromethylphenyl group, could be explored to develop new anti-inflammatory medications with improved efficacy and reduced side effects .

Neuroprotective Potential

The thiazole core is present in many neuroprotective agents. Research into thiazolo[3,2-a]pyrimidine derivatives could uncover new treatments for neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural enzymes make it a promising candidate for further study in this field .

Antiviral Agents

Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antiviral activities. The compound’s structure may allow it to interfere with viral replication processes, making it a potential lead compound for the development of new antiviral drugs .

Enzyme Inhibition

The compound’s molecular structure suggests it could act as an inhibitor for various enzymes, such as DNA gyrase or other enzymes critical to cell replication and survival. This application is particularly relevant in the development of new antibiotics or cancer therapies, where enzyme inhibition is a key mechanism of action .

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

It is known that indole derivatives can interact with their targets, causing changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to changes in cell function .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and mode of action .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-11(13(23)21(8)14)12(22)20-10-4-2-3-9(5-10)15(16,17)18/h2-7H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLCMAHKEIDGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

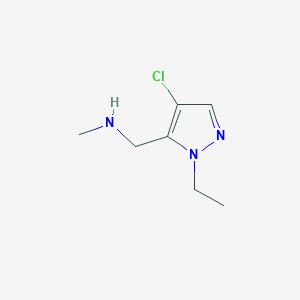

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

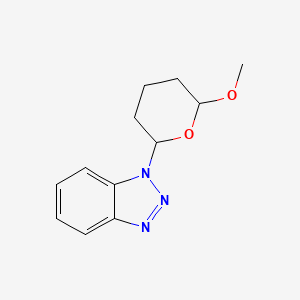

![8-fluoro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2952229.png)

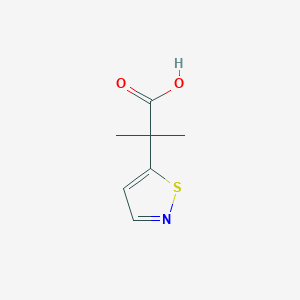

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2952230.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)

![N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2952243.png)